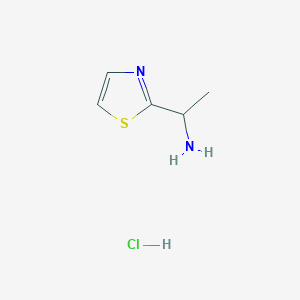

1-(Thiazol-2-yl)ethanamine hydrochloride

Description

Significance of Thiazole (B1198619) Ring Systems in Advanced Chemical Research

The thiazole ring is a cornerstone of numerous biologically active molecules, a testament to its ability to engage in crucial interactions with biological macromolecules. Its presence in natural products, such as Vitamin B1 (Thiamine), and in a multitude of pharmaceuticals underscores its importance. The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition and biological activity.

Thiazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties. This broad bioactivity has spurred extensive research into the synthesis of novel thiazole-containing compounds. The thiazole scaffold's ability to be readily functionalized at various positions allows chemists to fine-tune the steric and electronic properties of molecules, thereby optimizing their therapeutic potential.

Overview of Primary Research Areas for 1-(Thiazol-2-yl)ethanamine (B1319738) Hydrochloride

1-(Thiazol-2-yl)ethanamine hydrochloride serves as a crucial starting material in several key areas of chemical research, primarily centered around the synthesis of novel bioactive compounds. Its primary amine and thiazole functionalities make it an ideal precursor for the construction of more complex molecular architectures.

One of the most prominent research areas for this compound is in the development of kinase inhibitors . Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole (B372263) moiety, readily accessible from this compound, is a well-established pharmacophore in the design of kinase inhibitors. For instance, derivatives of this compound have been investigated as potential inhibitors of Src family kinases and other kinases implicated in inflammatory diseases and cancer.

Another significant area of investigation is in the synthesis of novel anticancer agents . The thiazole nucleus is a common feature in a number of cytotoxic compounds. Researchers have utilized this compound to synthesize derivatives that have been evaluated for their anti-proliferative activity against various cancer cell lines. These studies often involve the modification of the primary amine to introduce different substituents, leading to the discovery of compounds with potent and selective anticancer effects.

Furthermore, this compound is employed in the development of new antimicrobial agents . The emergence of drug-resistant pathogens has created an urgent need for new antibiotics and antifungals. The thiazole scaffold has been a fruitful starting point for the discovery of compounds with antimicrobial properties. By incorporating the 1-(thiazol-2-yl)ethanamine moiety into larger molecules, scientists aim to develop novel agents that can combat resistant strains of bacteria and fungi.

Beyond medicinal chemistry, this compound also finds application in agrochemical research . The development of new pesticides and herbicides is crucial for global food security. Thiazole-containing compounds have shown promise as effective agrochemicals, and this particular amine serves as a valuable intermediate in the synthesis of novel candidates for crop protection.

Scope and Academic Relevance of the Compound in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound is recognized for its utility as a versatile building block. Its academic relevance stems from its role in facilitating the synthesis of diverse libraries of compounds for high-throughput screening and drug discovery programs. The straightforward reactivity of its primary amine allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, providing access to a vast chemical space.

The compound is frequently cited in the academic literature as a key intermediate in the synthesis of novel heterocyclic systems. Its use allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the ethanamine side chain or further substitution on the thiazole ring can be correlated with changes in biological activity. This systematic approach is fundamental to the rational design of new drugs and functional molecules.

The academic interest in this compound is also driven by the ongoing quest for more efficient and sustainable synthetic methodologies. The development of new synthetic routes to this compound and its derivatives, as well as its application in novel chemical reactions, continues to be an active area of research.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 947662-64-8 |

| Molecular Formula | C5H9ClN2S |

| Molecular Weight | 164.66 g/mol |

| Appearance | Solid |

| Purity | Typically ≥96% |

| Storage Conditions | Inert atmosphere, Room Temperature |

Detailed Research Findings: Bioactive Compounds Derived from 1-(Thiazol-2-yl)ethanamine

| Derivative Class | Target/Application | Key Findings |

| N-Acyl Derivatives | Anticancer | A series of 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives showed potent anti-proliferative activity against a range of tumor cell lines. Compound 14 from this class induced cell cycle arrest at the G0/G1 phase and exhibited selective inhibition of a human B-cell lymphoma cell line (BJAB). nih.gov |

| Thiazole-based Amides | Kinase Inhibition (pan-Src) | Optimization of a 2-aminothiazole template led to the discovery of potent pan-Src kinase inhibitors. While not directly starting from the hydrochloride salt in the cited study, the 2-aminothiazole core is conceptually related and highlights the potential of this scaffold. nih.gov |

| N-(substituted-thiazole-2-yl)-chrysanthemumamides | Insecticidal/Fungicidal | Several synthesized compounds demonstrated 100% insecticidal activity against Plutella xylostella Linnaeus at a concentration of 600 mg/L. Certain derivatives also showed good fungicidal activity. researchgate.net |

| Thiazolylimidazothiazoles | Anticancer | Novel series of thiazolylimidazothiazole derivatives were synthesized and evaluated for their in vitro activity against HCT-116 and MCF-7 human cancer cells, with some compounds showing encouraging potent results. researchgate.netfigshare.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZMXLICFMMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947662-64-8 | |

| Record name | 1-(1,3-thiazol-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Thiazol 2 Yl Ethanamine Hydrochloride

Classical and Established Synthetic Routes

Classical synthetic routes provide foundational methods for the preparation of 1-(thiazol-2-yl)ethanamine (B1319738) hydrochloride. These often involve sequential reactions, one-pot strategies, or specific functional group transformations like bromination and nucleophilic substitution.

Multi-step Reaction Sequences

Multi-step syntheses are a common approach, typically involving the initial construction of the thiazole (B1198619) ring followed by the elaboration of the ethylamine (B1201723) side chain. A key intermediate in many of these sequences is 2-acetylthiazole (B1664039).

The synthesis of 2-acetylthiazole can be achieved through several pathways. One common method involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. chemrxiv.orgderpharmachemica.com Alternatively, 2-acetylthiazole can be prepared from 2-bromothiazole. This process involves a lithium-halogen exchange followed by acetylation.

Once 2-acetylthiazole is obtained, the crucial step is the introduction of the amine group, which is typically accomplished through reductive amination. This reaction converts the carbonyl group of 2-acetylthiazole into an amine via an intermediate imine. The general process involves the reaction of the ketone with ammonia (B1221849) or an ammonia source to form an imine or enamine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The resulting 1-(thiazol-2-yl)ethanamine is then treated with hydrochloric acid to yield the hydrochloride salt.

Table 1: Example of a Multi-step Synthesis Approach

| Step | Reactants | Reagents | Product |

| 1 | 2-Bromothiazole | n-Butyllithium, then Ethyl Acetate | 2-Acetylthiazole |

| 2 | 2-Acetylthiazole | Ammonia, Reducing Agent (e.g., NaBH₃CN) | 1-(Thiazol-2-yl)ethanamine |

| 3 | 1-(Thiazol-2-yl)ethanamine | Hydrochloric Acid | 1-(Thiazol-2-yl)ethanamine Hydrochloride |

One-Pot Synthesis Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. For the synthesis of thiazole derivatives, one-pot methods often rely on the Hantzsch thiazole synthesis, where an α-haloketone, a thioamide (or thiourea), and in some variations, an amine are reacted together. chemrxiv.orgscispace.comnih.govnih.gov

While a direct one-pot synthesis of this compound from simple precursors is not extensively documented, the principles of one-pot thiazole synthesis can be applied. For instance, a one-pot reaction could be envisioned where an appropriate α-haloketone precursor to the ethylamine side chain is reacted with a thioamide. However, the reactivity and compatibility of the functional groups would need to be carefully controlled. More commonly, one-pot strategies focus on the efficient construction of the substituted thiazole ring, which can then be further functionalized in a subsequent step. scispace.com

Bromination and Nucleophilic Substitution Approaches

This approach involves the introduction of a bromine atom onto the thiazole ring or a side chain, followed by its displacement by a nitrogen-containing nucleophile. For example, 5-acetyl-4-methyl-2-(methylamino)thiazole can be brominated to introduce a bromine atom, which can then potentially undergo nucleophilic substitution. nih.gov

A plausible synthetic route to 1-(thiazol-2-yl)ethanamine could involve the bromination of 2-ethylthiazole (B99673) at the α-position of the ethyl group to form 1-bromo-1-(thiazol-2-yl)ethane. This intermediate could then react with an amine source, such as ammonia or a protected amine, via a nucleophilic substitution reaction to introduce the amino group. The final product would then be obtained after deprotection (if necessary) and salt formation. This method relies on the ability to selectively brominate the side chain without affecting the thiazole ring.

Asymmetric Synthesis and Enantioselective Preparation

The synthesis of enantiomerically pure 1-(thiazol-2-yl)ethanamine is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to produce a specific stereoisomer in high enantiomeric excess.

Stereoselective Approaches to Chiral 1-(Thiazol-2-yl)ethanamine Isomers

Several stereoselective methods can be employed to obtain the chiral isomers of 1-(thiazol-2-yl)ethanamine. One prominent strategy is the asymmetric reduction of an imine or oxime precursor derived from 2-acetylthiazole.

Asymmetric Hydrogenation of Imines: The imine formed from 2-acetylthiazole can be hydrogenated using a chiral catalyst. youtube.comnih.gov Chiral transition metal complexes, often based on iridium or rhodium with chiral phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the C=N double bond with high enantioselectivity. nih.gov

Asymmetric Reduction of Oximes: The oxime of 2-acetylthiazole can be asymmetrically reduced to the corresponding primary amine. nih.gov This transformation can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. nih.gov

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a highly stereoselective route to chiral amines. dicp.ac.cn A transaminase can catalyze the transfer of an amino group from an amino donor (e.g., alanine (B10760859) or isopropylamine) to 2-acetylthiazole, producing one enantiomer of 1-(thiazol-2-yl)ethanamine with high enantiomeric purity.

Table 2: Stereoselective Synthesis Methods

| Method | Precursor | Key Reagent/Catalyst | Product |

| Asymmetric Imine Hydrogenation | Imine of 2-acetylthiazole | Chiral Iridium or Rhodium Catalyst | Chiral 1-(Thiazol-2-yl)ethanamine |

| Asymmetric Oxime Reduction | Oxime of 2-acetylthiazole | Chiral Reducing Agent or Catalyst | Chiral 1-(Thiazol-2-yl)ethanamine |

| Biocatalytic Transamination | 2-Acetylthiazole | Transaminase Enzyme | (R)- or (S)-1-(Thiazol-2-yl)ethanamine |

Use of Chiral Auxiliaries and Catalysis in Enantiopure Synthesis

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. chemrxiv.orgwikipedia.orgtcichemicals.comsci-hub.sescielo.org.mxnih.gov In the synthesis of 1-(thiazol-2-yl)ethanamine, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the amine-bearing stereocenter. For example, a chiral auxiliary could be used to direct the diastereoselective reduction of a carbonyl or imine group. After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. Sulfur-based chiral auxiliaries have shown considerable utility in asymmetric synthesis. scielo.org.mx

Asymmetric Catalysis: As mentioned previously, chiral catalysts play a crucial role in enantioselective synthesis. In addition to asymmetric hydrogenation, other catalytic asymmetric reactions can be envisioned. For instance, a chiral catalyst could be employed in a multicomponent reaction that assembles the thiazole ring and the chiral side chain in a single, stereocontrolled step. nih.gov The development of novel chiral ligands and catalytic systems continues to expand the toolkit for the enantioselective synthesis of complex molecules like 1-(thiazol-2-yl)ethanamine. rsc.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are integral to the modern synthesis of heterocyclic compounds. These approaches focus on developing efficient and environmentally benign protocols that offer significant advantages over traditional methods, such as high yields, mild reaction conditions, simple work-up procedures, and the use of biodegradable or recyclable catalysts. researchgate.netoiccpress.com

Thiamine (B1217682) hydrochloride, also known as Vitamin B1, has emerged as an effective, biodegradable, and cost-effective organocatalyst for the synthesis of various heterocyclic compounds. researchgate.netoiccpress.com Its application aligns with green chemistry principles due to its natural origin and environmentally benign character. oiccpress.com In the synthesis of thiazole and related scaffolds, thiamine hydrochloride functions as a proton-donating catalyst, facilitating key steps in the reaction mechanism. researchgate.netscilit.com

The catalytic activity of thiamine hydrochloride has been successfully demonstrated in one-pot, multicomponent reactions to produce thiazolidin-4-ones and other complex heterocycles in aqueous media. researchgate.netbohrium.com These protocols offer numerous advantages, including straightforward work-up procedures, high product yields, and short reaction times under mild conditions. oiccpress.combohrium.com While direct synthesis of this compound using this specific catalyst is not extensively documented in the provided research, the established success of thiamine hydrochloride in catalyzing the formation of the thiazole core suggests its high potential as a green alternative in related synthetic pathways.

Table 1: Advantages of Thiamine Hydrochloride as a Green Catalyst

| Feature | Description | Source(s) |

| Biodegradable | As a naturally occurring vitamin, it poses minimal environmental risk. | researchgate.netoiccpress.com |

| Cost-Effective | It is an inexpensive and readily available catalyst. | researchgate.net |

| Mild Conditions | Reactions can often be carried out at room or slightly elevated temperatures. | bohrium.com |

| Aqueous Media | It is effective in water, a green and safe solvent. | scilit.combohrium.com |

| High Efficiency | It provides excellent product yields in short reaction times. | oiccpress.com |

The use of alternative energy sources like microwave irradiation and ultrasound sonication represents a significant advancement in green organic synthesis. These techniques accelerate reaction rates, often leading to higher yields and purity compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating has been effectively employed in the Hantzsch thiazole synthesis and other multicomponent reactions to produce various thiazole derivatives. nih.govnih.gov This method offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. nih.govias.ac.in For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in significantly higher yields and shorter times compared to conventional reflux conditions. nih.gov Microwave-assisted protocols often result in cleaner reactions with easier product purification. nih.govmdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives

| Method | Reaction Time | Yield | Purification | Source(s) |

| Microwave-Assisted | 4 - 8 minutes | Good to Excellent | Simpler | nih.govnih.gov |

| Conventional Reflux | 8 hours | Lower | Rigorous | nih.gov |

Ultrasound-Mediated Synthesis: Ultrasonic irradiation is another powerful green tool that promotes chemical reactions through acoustic cavitation. This phenomenon generates localized high-temperature and high-pressure zones, enhancing mass transfer and accelerating reaction rates. nih.govnih.gov Ultrasound has been successfully used for the rapid, one-pot synthesis of novel thiazole derivatives, often at ambient temperature and with high yields (94-98%) in just 5-10 minutes. nih.govresearchgate.net This eco-friendly approach is characterized by its operational simplicity, cost-effectiveness, and greater product purity. researchgate.net

Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. This can be achieved through solvent-free reaction conditions or the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled.

Heterogeneous Catalysis: The development of reusable catalysts is crucial for sustainable chemical processes. Biocatalysts, such as those derived from chitosan, have been employed as eco-friendly, heterogeneous basic catalysts in the synthesis of thiazoles. nih.gov These catalysts can be recovered after the reaction and reused multiple times without a significant loss of catalytic activity, thereby reducing waste and cost. nih.gov Other heterogeneous catalysts, such as DABCO (1,4-diazabicyclo[2.2.2]-octane), have also been used to provide excellent yields and reduce reaction times in a recyclable and easy-to-handle manner. bepls.com

Solvent-Free Methods: Conducting reactions under solvent-free conditions, often facilitated by grinding the reactants together or using microwave or ultrasound energy, is a highly effective green strategy. bepls.comresearchgate.net One-pot, three-component reactions for synthesizing thiazole derivatives have been successfully carried out by grinding tertiary thioamides, α-haloketones, and ammonium (B1175870) acetate, followed by heating or microwave irradiation, resulting in very good yields. bepls.com Similarly, the condensation of 2-aminothiazole (B372263), aldehydes, and 2-naphthol (B1666908) has been achieved under ultrasound-promoted, solvent-free conditions. researchgate.net These methods eliminate the need for solvent purchase, purification, and disposal, making the entire process more economical and environmentally friendly. researchgate.net

Table 3: Examples of Green Solvent-Free Synthesis of Thiazole-Related Compounds

| Reaction Type | Energy Source | Key Advantages | Source(s) |

| Three-component condensation | Thermal / Microwave | High yields, elimination of solvent waste. | bepls.com |

| Mannich reaction | Ultrasound | Catalyst-free, rapid, clean reaction profile. | researchgate.net |

| One-pot synthesis | Room Temperature | No catalyst, simple procedure, reduced waste. | researchgate.net |

Purification and Isolation Techniques for Research Grade Material

Achieving high purity is essential for chemical reagents intended for research and development. For a compound like this compound, which exists as a solid salt, several standard and advanced techniques are employed to isolate the final product and remove impurities such as starting materials, by-products, and residual solvents. sigmaaldrich.com

Recrystallization: Recrystallization is the most common method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving most impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. For a hydrochloride salt, polar solvents like ethanol (B145695), methanol (B129727), or isopropanol, often with the addition of a less polar anti-solvent like diethyl ether or ethyl acetate, are typically effective.

Column Chromatography: For more challenging separations or to remove impurities with similar solubility profiles, column chromatography is employed. In this technique, the crude mixture is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is used to elute the components. Separation occurs based on the differential adsorption of the compounds to the stationary phase. Given the polar and ionic nature of an amine hydrochloride, a polar stationary phase like silica or alumina (B75360) would be used, with a mobile phase system that can effectively move the polar product down the column, such as a gradient of methanol in dichloromethane.

Preparative High-Performance Liquid Chromatography (HPLC): When exceptionally high purity (>98%) is required, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of material. Reverse-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an acid additive like trifluoroacetic acid), is particularly effective for purifying polar compounds like amine salts. This technique offers very high resolution, allowing for the separation of closely related impurities.

Table 4: Summary of Purification Techniques

| Technique | Principle of Separation | Typical Use Case |

| Recrystallization | Differential solubility in a solvent at varying temperatures. | Primary purification of solid crude products to remove bulk impurities. |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Separation of complex mixtures or removal of similarly soluble impurities. |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase under high pressure. | Final purification step to achieve very high purity (>98%) for research-grade material. |

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The free base of the compound, 1-(Thiazol-2-yl)ethanamine (B1319738), has a chemical formula of C₅H₈N₂S and a monoisotopic mass of 128.0435 Da. Electron ionization is a high-energy technique that often leads to extensive fragmentation.

The expected fragmentation pattern would include:

Molecular Ion (M⁺˙) : A peak at m/z 128 corresponding to the intact radical cation.

Loss of a Methyl Radical : A common fragmentation pathway for ethyl-substituted compounds is the loss of the terminal methyl group (•CH₃). This would result in a prominent fragment ion at m/z 113 ([M-15]⁺), which would be a resonance-stabilized iminium cation. This is often the base peak in the spectrum. docbrown.info

Thiazole (B1198619) Ring Fragments : Cleavage of the side chain could lead to fragments representing the thiazole moiety.

Table 3: Predicted Key Fragments in HREI-MS of 1-(Thiazol-2-yl)ethanamine

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 128 | [M]⁺˙ | [C₅H₈N₂S]⁺˙ |

| 113 | [M - CH₃]⁺ | [C₄H₅N₂S]⁺ |

| 85 | [Thiazole-C≡NH]⁺ | [C₃H₃N₂S]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of polar, non-volatile compounds like 1-(Thiazol-2-yl)ethanamine hydrochloride.

A typical LC-MS analysis would involve:

Chromatography : Separation on a reversed-phase column (e.g., C18) using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid to ensure good peak shape and promote ionization.

Ionization : Electrospray Ionization (ESI) in positive ion mode is typically used, which is a soft ionization technique. This would generate the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the mass of the free base plus a proton (128.0435 + 1.0078 = 129.0513).

Tandem MS (MS/MS) : To confirm the structure, the [M+H]⁺ ion (m/z 129) is selected and fragmented. The resulting product ion spectrum would provide structural information. The fragmentation in ESI-MS/MS often follows similar pathways to EI-MS, with the loss of neutral molecules being common. For example, the protonated molecule might fragment to lose ammonia (B1221849) (NH₃), yielding a peak at m/z 112. nih.gov This technique is invaluable for identifying and quantifying the compound in complex mixtures. researchgate.net

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components.

The primary feature would be the absorptions associated with the protonated amine (ammonium) group. The N-H stretching vibrations of a primary ammonium (B1175870) salt typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. This broadening is a result of extensive hydrogen bonding. The N-H bending (asymmetric and symmetric) vibrations are expected in the 1600-1500 cm⁻¹ range.

The thiazole ring will contribute several distinct signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., ~3100-3050 cm⁻¹). The characteristic ring stretching vibrations for C=N and C=C bonds within the thiazole heterocycle would likely produce a set of medium to strong bands in the 1650-1450 cm⁻¹ region. nih.govmdpi.comresearchgate.net The C-S stretching vibration, integral to the thiazole ring, is typically weaker and found at lower wavenumbers, often in the 800-650 cm⁻¹ range.

The aliphatic ethanamine backbone would show C-H stretching vibrations just below 3000 cm⁻¹ (~2980-2850 cm⁻¹) and C-H bending vibrations around 1470-1350 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Modes for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3200-2800 | N-H Stretch | Primary Ammonium (-NH₃⁺) | Strong, Broad |

| 3100-3050 | C-H Stretch | Thiazole Ring (Aromatic) | Medium to Weak |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₃) | Medium |

| 1650-1450 | C=N / C=C Stretch | Thiazole Ring | Medium to Strong |

| 1600-1500 | N-H Bend | Primary Ammonium (-NH₃⁺) | Medium |

| 1470-1350 | C-H Bend | Aliphatic (CH, CH₃) | Medium |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the thiazole ring.

Thiazole and its simple derivatives are known to exhibit absorption maxima in the UV region, typically between 230 and 270 nm. rsc.orgrsc.org This absorption corresponds to a π → π* electronic transition within the aromatic heterocyclic ring. The presence of the ethanamine side chain is not expected to significantly shift this absorption maximum as it is not conjugated with the ring system. The protonation of the amine group to form the hydrochloride salt also has a minimal effect on the thiazole chromophore itself. Therefore, a primary absorption band (λmax) in the mid-UV range is predicted for this compound when analyzed in a suitable solvent like ethanol (B145695) or water.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would provide unambiguous structural information. Although specific crystal structure data for this compound has not been reported in the Cambridge Structural Database (CSD), the analysis would yield fundamental crystallographic parameters. cam.ac.uk These include the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Crucially, this analysis would confirm the exact molecular geometry, including bond lengths, bond angles, and torsion angles of the molecule in the solid state. This allows for a precise understanding of the conformation of the ethanamine side chain relative to the thiazole ring.

Table 3: Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., triclinic, monoclinic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit. |

| Z | The number of molecules per unit cell. |

| Bond Lengths / Angles | Precise measurements of the molecular geometry. |

The solid-state structure of this compound is expected to be dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. The protonated ammonium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent hydrogen bond acceptor. Therefore, a robust network of N-H···Cl hydrogen bonds would be the primary organizing force in the crystal lattice, a common feature in aminothiazole salt structures. uq.edu.aunih.gov

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its physical and chemical properties. For thiazole derivatives, these calculations are crucial for understanding their roles in various chemical and biological contexts.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. bris.ac.ukepu.edu.iq This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including thiazole derivatives. epu.edu.iqresearchgate.net

DFT studies on thiazole-containing compounds typically focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry).

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules.

For thiazole derivatives, DFT calculations have shown that the electron density in the HOMO is often located on the thiazole moiety, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. nih.gov This distribution is key to understanding intramolecular charge transfer processes. nih.govmdpi.com

Table 1: Example DFT-Calculated Quantum Chemical Parameters for Thiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| 2-bromo-5-nitrothiazole | -8.11 | -3.97 | 4.14 |

| Thiazole Schiff Base Ligand (S¹) | -6.13 | -2.01 | 4.12 |

| Thiazole Schiff Base Ligand (S²) | -5.99 | -2.12 | 3.87 |

| 5a (Thymol-based Amino-thiazole) | -5.87 | -1.98 | 3.89 |

Note: Data is illustrative and sourced from studies on various thiazole derivatives. nih.govnih.gov The specific values depend on the functional and basis set used in the calculation.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, calculate molecular properties directly from fundamental physical constants without using experimental data for parameterization. These methods can be computationally intensive but provide a high level of theoretical rigor. mdpi.com They have been used to study the geometry and vibrational frequencies of thiazole derivatives. nih.govmdpi.com For instance, ab initio calculations have been employed to predict the preferred tautomeric forms and acidity constants (pKa values) of substituted thiazoles, showing excellent correlation with experimental data. researchgate.net

Semi-empirical methods use parameters derived from experimental data to simplify calculations. Methods like AM1 and PM3 are faster than DFT or ab initio methods and can be useful for larger molecules, although they are generally less accurate. researchgate.net They have also been applied to calculate the acidity constants of thiazole derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. This includes methods for exploring molecular conformations and predicting how molecules will move and interact over time.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers or rotamers) that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like 1-(Thiazol-2-yl)ethanamine, rotation around the single bonds of the ethylamine (B1201723) side chain allows the molecule to adopt various conformations.

The stability of these conformers is influenced by factors like torsional strain (from eclipsing bonds) and steric strain (from non-bonded atoms being too close to each other). libretexts.org The most stable conformation is typically the one that minimizes these strains, such as a staggered or anti-conformation where bulky groups are positioned far from each other. organicchemistrytutor.com

Molecular Mechanics (MM) is a computational method that uses classical physics to model the energy of these different conformations. It treats atoms as balls and bonds as springs, allowing for rapid calculation of conformational energies. This approach is essential for identifying the lowest-energy (most likely) conformations of flexible molecules, which is a critical step before performing more computationally expensive quantum chemical calculations.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for structure elucidation and verification.

One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy. doi.orgnih.gov The accuracy of these predictions can be high enough to help distinguish between different isomers by comparing the calculated spectrum to the experimental one. nih.govnrel.gov Modern approaches that combine DFT with machine learning and graph neural networks have further improved prediction accuracy, in some cases achieving results comparable to experimental error. nih.gov DFT methods have been successfully used to calculate the ¹H and ¹³C NMR chemical shifts for various thiazole derivatives, such as 2-ethoxythiazole, showing good agreement with experimental values where available. doi.org

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Thiazole Derivative (2-ethoxythiazole)

| Carbon Atom | Calculated Chemical Shift (ppm) (B3LYP/6-311++G(d,p)) |

|---|---|

| C1 (Thiazole ring, bonded to O) | 186.1 |

| C2 (Thiazole ring) | 139.6 |

| C3 (Thiazole ring) | 108.9 |

Note: Data is illustrative, based on calculations for 2-ethoxythiazole in chloroform solvent. doi.org Experimental data for this specific compound was not available for direct comparison in the cited study.

Reactivity Descriptors and Mechanistic Insights

Quantum chemical calculations provide a suite of "reactivity descriptors" that help predict the chemical behavior of a molecule. These descriptors are derived from the electronic properties calculated by methods like DFT. researchgate.net

HOMO-LUMO Gap (ΔE): As mentioned, this is a primary indicator of chemical reactivity. Molecules with a small gap are considered "soft," meaning they are more polarizable and reactive. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the energies of the HOMO and LUMO, respectively (Koopmans' theorem). They relate to the energy required to remove an electron and the energy released when an electron is added.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. Hard molecules have large HOMO-LUMO gaps, while soft molecules have small gaps. Softness is the reciprocal of hardness.

These descriptors are valuable for understanding reaction mechanisms and predicting sites of electrophilic or nucleophilic attack. For aminothiazole derivatives, these parameters have been calculated to show that metal complexes of these ligands are generally softer and more reactive than the ligands themselves. nih.gov

Table 3: Key Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer. High hardness indicates low reactivity. |

| Chemical Softness | σ = 1 / η | Reciprocal of hardness. High softness indicates high reactivity. |

Note: These formulas are based on approximations derived from orbital energies.

By analyzing these descriptors, researchers can gain a deeper, quantitative understanding of the reactivity of this compound and related thiazole compounds, guiding further synthetic and applied research. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are optically pure molecules that serve as starting materials in the synthesis of complex, enantiomerically pure compounds, which is crucial in fields like medicinal chemistry where the chirality of a molecule can dictate its biological activity. enamine.net 1-(Thiazol-2-yl)ethanamine (B1319738) hydrochloride is a key example of such a building block. ambeed.com Its inherent chirality is leveraged to introduce a specific stereocenter into a target molecule, guiding the three-dimensional arrangement of the final product. enamine.net

The development of new drugs increasingly relies on the use of these chiral synthons for lead optimization and even in the initial stages of discovering effective hit compounds. enamine.net This is because biological targets are inherently chiral, and the interaction between a drug and its receptor requires a precise stereochemical match. enamine.net The process of asymmetric synthesis, which aims to create a chiral product from prochiral precursors, heavily depends on reagents like 1-(Thiazol-2-yl)ethanamine. yale.edu

Thiazoline (B8809763) and thiazole (B1198619) heterocycles are important structural motifs found in numerous biologically active, peptide-derived natural products. nih.gov The synthesis of these complex natural products often necessitates the use of optically pure building blocks. nih.gov Researchers have developed a wide array of robust strategies to synthesize chiral thiazoline and thiazole building blocks, which are essential for structure confirmation and structure-activity relationship (SAR) studies. nih.gov The use of 1-(Thiazol-2-yl)ethanamine and related structures as foundational units allows chemists to construct these intricate molecular architectures with high stereochemical control. nih.govnih.gov

Ligand Design in Coordination Chemistry

The nitrogen and sulfur atoms within the thiazole ring, along with the primary amine group, make 1-(Thiazol-2-yl)ethanamine an excellent candidate for ligand design in coordination chemistry. These heteroatoms can donate lone pairs of electrons to form coordinate bonds with metal ions. researchgate.net

Thiazole-containing ligands are studied extensively due to their flexibility and selectivity toward central metal atoms. ijper.org The nitrogen atom of the thiazole ring and the nitrogen of the amine group can act as a bidentate chelating ligand, binding to a single metal center to form a stable chelate ring. This chelation enhances the stability of the resulting metal complex. researchgate.net

Research has shown that thiazole derivatives can form stable complexes with a variety of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). ijper.org The geometry of these complexes, such as octahedral or tetrahedral, is influenced by the metal ion and the coordination environment. ijper.orgacs.org The synthesis of these complexes typically involves reacting the thiazole-based ligand with a corresponding metal salt in a suitable solvent. ijper.org

Furthermore, when ligands possessing multiple coordination sites are used, they can bridge between metal centers to form extended one-, two-, or three-dimensional networks known as coordination polymers (CPs). nih.govmdpi.commdpi.com The structure and properties of these CPs are highly dependent on the geometry of the organic ligand and the coordination preference of the metal ion. mdpi.com The chiral nature of 1-(Thiazol-2-yl)ethanamine can also be used to impart chirality to the resulting coordination polymer, which is of interest for applications in asymmetric catalysis and enantioselective separations.

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. kaust.edu.sa They are constructed from metal ions or clusters linked together by organic molecules (linkers). The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality by carefully selecting the metal and organic linker. kaust.edu.sa

Ligands containing thiazole and amine functionalities are of significant interest in MOF research. nih.gov The amine group can be introduced into the pores of a MOF to enhance its properties, such as its selectivity for carbon dioxide capture. nih.gov The nitrogen and sulfur heteroatoms of the thiazole ring provide multiple coordination sites, which can lead to the formation of robust and functional frameworks. rsc.org While direct use of 1-(Thiazol-2-yl)ethanamine as a primary linker in MOF synthesis is less common, its derivatives or similar functionalized thiazoles are valuable. For example, a thiadiazole-functionalized ligand has been used to construct a luminescent Zr(IV)-based MOF for the highly sensitive detection of amines. kaust.edu.saacs.org The amine functionality within a MOF channel can interact with guest molecules, making these materials suitable for applications in chemical sensing and catalysis. nih.govresearchgate.net

Catalytic Applications in Organic Transformations

The chemical structure of 1-(Thiazol-2-yl)ethanamine hydrochloride makes it a valuable precursor and component in various catalytic systems, spanning both organocatalysis and transition metal catalysis.

1-(Thiazol-2-yl)ethanamine can be readily converted into chiral thiazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.gov The thiazolium salt is deprotonated at the C2 position of the thiazole ring by a base to generate the corresponding thiazol-2-ylidene, which is the active carbene catalyst. nih.gov

Thiazolium-derived NHCs are renowned for their ability to catalyze a variety of organic transformations, including the benzoin (B196080) condensation and the Stetter reaction. usask.ca These reactions are fundamental in carbon-carbon bond formation. The chiral amine moiety derived from 1-(Thiazol-2-yl)ethanamine can be incorporated into the structure of the thiazolium salt, resulting in a chiral NHC catalyst. Such chiral catalysts are employed in enantioselective versions of these reactions, yielding products with high enantiomeric excess (ee). usask.ca For instance, chiral thiazolium salts synthesized from amino acids like L-valine have been successfully used in enantioselective Stetter reactions. usask.ca

In transition metal catalysis, the performance of the metal center is often modulated by organic molecules known as ligands. Chiral ligands are essential for asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. beilstein-journals.orgnih.gov 1-(Thiazol-2-yl)ethanamine, with its chiral center and coordinating amine and thiazole groups, is an excellent scaffold for designing chiral ligands. nih.govenamine.net

The compound can act as a bidentate N,N-ligand, coordinating to a transition metal (e.g., palladium, rhodium, copper) through the thiazole nitrogen and the amine nitrogen. nih.govresearchgate.net The chiral environment created by the ligand around the metal center can influence the stereochemical outcome of the catalyzed reaction. beilstein-journals.org

These ligand-metal complexes have been explored in various asymmetric transformations. For example, chiral N,P-ligands incorporating a thiazole or oxazoline (B21484) ring have been evaluated in the palladium-catalyzed asymmetric cycloisomerization of enynes. researchgate.net Similarly, chiral ligands are crucial in copper-catalyzed asymmetric Friedel-Crafts alkylations. nih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize both the reactivity and the enantioselectivity of the catalytic process. nih.govnih.gov

Contribution to Supramolecular Chemistry

The unique structural characteristics of this compound, namely the presence of a heterocyclic thiazole ring and a primary amine group, make it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. The thiazole moiety, with its nitrogen and sulfur heteroatoms, and the protonated amine group are capable of participating in a variety of non-covalent interactions, which are fundamental to the construction of larger, self-assembled structures.

Self-Assembly Studies through Non-Covalent Interactions

The self-assembly of molecules into well-defined, stable, and functional superstructures is a cornerstone of supramolecular chemistry. The ability of this compound to engage in multiple non-covalent interactions allows it to act as a building block in such assemblies. The key interactions include hydrogen bonding, π-π stacking, and electrostatic interactions.

The primary amine group, particularly in its protonated hydrochloride form, is a strong hydrogen bond donor. It can form robust hydrogen bonds with a variety of acceptor groups, such as carboxylates, phosphates, and the nitrogen atoms of other heterocyclic rings. The thiazole ring itself can act as a hydrogen bond acceptor through its nitrogen atom. Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking interactions with other aromatic systems, contributing to the stability of the resulting supramolecular architectures. The positive charge on the protonated amine also introduces the potential for strong electrostatic interactions with anionic species.

While specific self-assembly studies focusing solely on this compound are not extensively documented in publicly available research, the principles of supramolecular chemistry suggest its potential to form various organized structures. For instance, in the presence of appropriate complementary molecules, it could assemble into structures like dimers, oligomers, or even extended networks. The directionality and strength of the non-covalent bonds would dictate the final geometry and properties of the assembled entity.

Table 1: Potential Non-Covalent Interactions Involving this compound

| Interaction Type | Donor/Acceptor Group on Compound | Potential Partner Group |

| Hydrogen Bonding | -NH3+ (donor) | Carboxylate (-COO-), Phosphate (-PO4^3-), Nitrogen in heterocycles |

| Thiazole Nitrogen (acceptor) | -OH, -NH groups | |

| π-π Stacking | Thiazole Ring | Other aromatic rings (e.g., benzene, pyridine) |

| Electrostatic | -NH3+ (positive charge) | Anions (e.g., Cl-, Br-, SO4^2-) |

Molecular and Ion Recognition Research

Molecular and ion recognition are critical processes in biology and chemistry, where a host molecule selectively binds to a specific guest molecule or ion. The same non-covalent interactions that drive self-assembly also enable this compound to participate in recognition events. The defined spatial arrangement of its functional groups allows for the potential design of receptors for specific substrates.

The thiazole ring can act as a coordination site for metal ions, with the nitrogen and sulfur atoms serving as potential ligands. The amine group can also be involved in binding, either through direct coordination or through hydrogen bonding interactions with the guest. By incorporating this thiazole-amine scaffold into larger molecular architectures, it is possible to create synthetic receptors with tailored binding cavities for specific ions or small molecules.

Research in the broader field of thiazole chemistry has demonstrated the utility of thiazole-containing compounds as sensors for various ions. For example, some thiazole derivatives have been shown to exhibit changes in their fluorescence or color upon binding to specific metal ions, forming the basis for chemosensors researchgate.net. While direct research on this compound for ion recognition is limited, its structural motifs are present in more complex molecules designed for such purposes. The development of novel sensors and recognition systems based on this fundamental structure remains an active area of research.

Potential in Advanced Materials Science Research

The electronic and photophysical properties of the thiazole ring make this compound a promising precursor for the development of advanced materials with applications in electronics and photonics. The ability to modify the amine group allows for its incorporation into larger polymeric or molecular systems, enabling the fine-tuning of the material's properties.

Light Harvesting and Optoelectronic Material Precursors

Thiazole and its derivatives are known to be components of organic semiconductors and dyes used in light-harvesting applications, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The thiazole ring is an electron-rich heterocycle that can facilitate charge transport and can be part of a conjugated system that absorbs light in the visible spectrum. Thiazolo[5,4-d]thiazole (TTz) derivatives, for instance, are recognized for their strong electron-withdrawing capabilities and high charge mobilities, making them suitable for optoelectronic applications rsc.orgrsc.org.

By serving as a building block, this compound can be used to synthesize more complex molecules with extended π-conjugation. For example, the amine group can be reacted to link the thiazole moiety to other aromatic or heterocyclic units, creating donor-acceptor structures that are essential for efficient light absorption and charge separation in photovoltaic devices. The replacement of thiophene (B33073) rings with thiazole units in some organic semiconductors has been shown to lower the HOMO energy level, which can lead to an increase in the open-circuit voltage of solar cells unistra.fr. The inherent properties of the thiazole ring suggest that materials derived from this compound could exhibit interesting photophysical properties for such applications.

Photochromic and Molecular Switch Applications

Photochromic materials are compounds that can reversibly change their color upon exposure to light of a specific wavelength. This property makes them attractive for applications such as optical data storage, smart windows, and molecular switches. Thiazole-containing compounds have been investigated for their photochromic properties.

For instance, diarylethenes containing a thiazole orange moiety have been shown to exhibit photochromism when bound to DNA rsc.org. Another study reported on the photochromic behavior of thiazole-substituted bicyclic aziridines, which can be reversibly switched between two states by light irradiation nih.govnih.gov. These examples highlight the potential of the thiazole unit to be a key component in photoresponsive systems.

This compound can serve as a synthetic starting point for the creation of novel photochromic molecules. By functionalizing the amine group with a photoactive unit, it is possible to design molecular switches where the electronic properties of the thiazole ring can modulate the switching behavior. The development of such molecules could lead to new materials with light-controllable optical and electronic properties. Phenylazothiazoles have also been reported as a class of photoswitches that undergo reversible isomerization under visible light, demonstrating the versatility of the thiazole scaffold in this area of research acs.org.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and stereoselective synthetic routes to 1-(Thiazol-2-yl)ethanamine (B1319738) hydrochloride and its derivatives. While traditional methods have proven effective, emerging technologies offer opportunities for significant improvements in yield, purity, and environmental impact.

Key areas of future synthetic research include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. researchgate.netnih.govmdpi.com Future investigations could explore the use of transaminases or other enzymes for the asymmetric synthesis of chiral amines like 1-(Thiazol-2-yl)ethanamine, potentially offering a more environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. uc.ptnih.gov The application of flow chemistry to the synthesis of thiazole (B1198619) derivatives has already been demonstrated, and future work could adapt these methodologies for the continuous production of 1-(Thiazol-2-yl)ethanamine hydrochloride, leading to more efficient and cost-effective manufacturing processes. uc.ptnih.gov

Novel Catalytic Systems: The development of new catalysts, including metal-organic frameworks (MOFs) and novel organocatalysts, could provide new pathways for the synthesis of the thiazole core and the introduction of the ethylamine (B1201723) side chain. These advanced catalytic systems may offer higher efficiency, greater functional group tolerance, and improved stereocontrol.

Advanced Computational Studies for Property Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting the physicochemical properties, biological activity, and potential applications of chemical compounds. Future research on this compound will undoubtedly leverage these in silico methods to guide experimental work and accelerate discovery.

Future computational studies may focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. epu.edu.iqresearchgate.netresearchgate.net Such studies can help in understanding its chemical behavior and in designing new derivatives with tailored electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids. biointerfaceresearch.comnih.govnih.gov This can be particularly valuable in drug discovery for predicting binding affinities and understanding mechanisms of action.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. researchgate.netnih.govresearchgate.netmdpi.com Advanced computational models can be used to predict the ADMET profile of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process.

Development of New Derivatives for Specific Research Probes

The structural scaffold of this compound is a versatile platform for the development of new chemical probes for biological research. By functionalizing the thiazole ring or the amine group, a diverse range of probes with specific functionalities can be designed and synthesized.

Potential future developments in this area include:

Fluorescent Probes: The thiazole moiety is a component of several fluorescent dyes. mdpi.comresearchgate.netresearchgate.net Derivatives of this compound could be developed as fluorescent probes for imaging specific cellular components or for sensing biologically important molecules and ions. researchgate.netnih.gov

Radiolabeled Tracers for PET Imaging: The amine group of this compound can be modified to incorporate a chelating agent for radiometals used in Positron Emission Tomography (PET). austinpublishinggroup.comnih.govnih.gov This could lead to the development of novel radiotracers for non-invasive imaging of disease processes.

Activity-Based Probes: Activity-based probes are powerful tools for studying enzyme function in complex biological systems. nih.govnih.govstanford.edu By incorporating a reactive group, derivatives of this compound could be designed as activity-based probes to target specific enzymes, providing insights into their roles in health and disease.

Integration into Multidisciplinary Research Areas

The unique chemical properties of this compound make it a valuable building block for materials with novel functions, extending its utility beyond traditional pharmaceutical applications.

Future multidisciplinary research could explore the use of this compound in:

Organic Electronics: Thiazole-containing compounds have been investigated for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netrsc.org The electron-withdrawing nature of the thiazole ring can be exploited to create materials with desirable electronic properties. Future research could involve the synthesis of polymers or small molecules incorporating the 1-(Thiazol-2-yl)ethanamine moiety for applications in this field.

Drug Discovery: As a versatile building block, this compound will continue to be a valuable starting material in the synthesis of new drug candidates. nih.govumich.edumdpi.comresearchgate.net Its ability to be incorporated into a wide variety of molecular scaffolds makes it a key component in the development of new therapeutics for a range of diseases.

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the amine group, can act as coordination sites for metal ions. This suggests the potential for using this compound or its derivatives as organic linkers in the construction of MOFs. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing.

Q & A

Q. What are the recommended synthetic routes for 1-(Thiazol-2-yl)ethanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of thiazole derivatives often involves cyclization reactions or functional group transformations. For example, Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) under solvent-free conditions has been effective for constructing fused thiazole-imidazole systems . Key parameters include:

- Electrophile selection : Electron-donating groups on aldehydes improve reaction rates and yields.

- Temperature control : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended for isolating the hydrochloride salt.

Q. How can the purity and structural integrity of this compound be validated experimentally?

A multi-technique approach is critical:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>95%) .

- NMR : Key signals include δ 8.2–8.5 ppm (thiazole protons), δ 3.1–3.5 ppm (methylene adjacent to amine), and δ 2.5–3.0 ppm (protons on the ethanamine backbone) .

- Mass spectrometry : Expect a molecular ion peak at m/z 165.02 (free base) and a chloride adduct at m/z 201.05 .

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- pH sensitivity : The hydrochloride salt is stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (>pH 8) .

- Light exposure : Protect from UV light to avoid thiazole ring decomposition .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set can model:

- Charge distribution : The thiazole nitrogen atoms exhibit significant electronegativity (–0.45 e), influencing reactivity .

- Frontier molecular orbitals : The HOMO-LUMO gap (~4.2 eV) suggests moderate kinetic stability .

- Solvent effects : Include a polarizable continuum model (PCM) for aqueous environments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The thiazole ring’s electron-deficient nature directs nucleophilic attack at the 2-position. For example:

- Alkylation : The ethanamine side chain facilitates SN2 reactions with alkyl halides, yielding tertiary amines (e.g., N-methyl derivatives) .

- Acylation : Reactivity with acyl chlorides is enhanced by base catalysis (e.g., triethylamine), achieving >80% conversion at 0°C .

Q. How can structural modifications of the thiazole core influence biological activity?

- Electron-withdrawing substituents : Adding halogens (Cl, F) at the 4-position increases membrane permeability (logP increases by 0.8–1.2) .

- Steric effects : Bulky groups at the 5-position reduce binding affinity to enzymes like Hsp90 by 30–50% .

- Protonation states : The hydrochloride salt improves solubility (>50 mg/mL in water) compared to the free base .

Methodological Considerations

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst choice : Eaton’s reagent vs. POCl3 may alter yields by 15–20% due to differing activation of carbonyl groups .

- Workup protocols : Inadequate removal of byproducts (e.g., unreacted thiazole precursors) can overestimate purity .

Q. How should researchers design kinetic studies to characterize degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.